molecular formula C21H17NO3S B6579393 methyl 5-phenyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate CAS No. 1321906-73-3

methyl 5-phenyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate

Cat. No. B6579393
CAS RN: 1321906-73-3
M. Wt: 363.4 g/mol
InChI Key: FLHGIDRCDLYOCD-OUKQBFOZSA-N
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Description

Methyl 5-phenyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate, also known as MPPTC, is a thiophene-based compound with a wide range of applications in scientific research. It is a synthetic derivative of thiophene, an aromatic compound containing a five-membered ring with a sulfur atom at the center. MPPTC is a versatile molecule with potential uses in synthetic organic chemistry, materials science, and biochemistry.

Scientific Research Applications

Methyl 5-phenyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate has a wide range of applications in scientific research. It has been used in materials science as a building block for the synthesis of polythiophene-based polymers. It has also been used in organic chemistry as a starting material for the synthesis of a variety of other thiophene-based compounds. In biochemistry, it has been used as a model compound to study the interactions between thiophene-based molecules and proteins.

Advantages and Limitations for Lab Experiments

The use of methyl 5-phenyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate in laboratory experiments has several advantages. It is a relatively inexpensive and easy to obtain compound, and it can be used as a starting material for the synthesis of a variety of other thiophene-based compounds. It also has a wide range of applications in scientific research, making it a versatile molecule. However, there are some limitations to its use in laboratory experiments. It is a highly reactive compound, and it can be difficult to handle and store.

Future Directions

In the future, methyl 5-phenyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate could be used in the development of new drugs and treatments for a variety of diseases and disorders. It could also be used in the development of new materials for use in energy storage and conversion. Additionally, further research could be conducted to better understand the biochemical and physiological effects of this compound and to identify new applications for it in scientific research.

Synthesis Methods

Methyl 5-phenyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate can be synthesized using a variety of methods, including a palladium-catalyzed coupling reaction, a Suzuki-Miyaura coupling reaction, and a Buchwald-Hartwig coupling reaction. The palladium-catalyzed coupling reaction involves the reaction of a thiophene-2-carboxylic acid with a palladium catalyst and a base. The Suzuki-Miyaura coupling reaction involves the reaction of a thiophene-2-carboxylic acid with a boronic acid and a palladium catalyst. The Buchwald-Hartwig coupling reaction involves the reaction of a thiophene-2-carboxylic acid with an amine and a palladium catalyst.

properties

IUPAC Name

methyl 5-phenyl-3-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3S/c1-25-21(24)20-17(14-18(26-20)16-10-6-3-7-11-16)22-19(23)13-12-15-8-4-2-5-9-15/h2-14H,1H3,(H,22,23)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHGIDRCDLYOCD-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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